N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-19-8-10-22(11-9-19)31-24-16-23(27-18-28-24)29-14-12-21(13-15-29)25(30)26-17-20-6-4-3-5-7-20/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOULIBILGCPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as a modulator of immune responses. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, pharmacological properties, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound features:
- Piperidine ring : Known for diverse biological activities.
- Pyrimidine derivative : Implicated in various pharmacological effects.
- Ethylphenoxy substituent : Enhances interaction with biological targets.
The compound's molecular formula and weight contribute to its solubility and bioavailability, which are crucial for its efficacy in biological systems.
The primary mechanism of action for this compound involves the inhibition of spleen tyrosine kinase (SYK), an enzyme that plays a pivotal role in immune cell signaling. By binding to SYK's active site, the compound prevents substrate phosphorylation, thereby modulating inflammatory responses. This inhibition has been shown to correlate with reduced production of inflammatory cytokines in vitro, suggesting a significant impact on conditions characterized by excessive immune activation, such as asthma and rheumatoid arthritis .
Biological Activity and Pharmacological Studies
Research has demonstrated that compounds structurally related to this compound exhibit notable biological activities:
- Anti-inflammatory Effects : The compound has been identified as a selective inhibitor of SYK, leading to decreased inflammation in various models.
- Neuroprotective Properties : Similar compounds have shown potential in enhancing cholinergic transmission by inhibiting acetylcholinesterase (AChE), which may alleviate memory deficits associated with neurodegenerative diseases like Alzheimer's .
- Dopamine Receptor Modulation : Structural analogs have been explored as antagonists for dopamine receptors, indicating potential applications in treating Parkinson's disease .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits dose-dependent inhibition of SYK activity. For instance:
| Concentration (µM) | SYK Inhibition (%) |
|---|---|
| 0.1 | 25 |
| 1 | 50 |
| 10 | 80 |
These results suggest that higher concentrations significantly enhance the inhibitory effect on SYK, leading to reduced inflammatory cytokine production.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound in chronic inflammatory conditions. Results indicate that administration leads to:
- Reduction in inflammation markers : Significant decreases in TNF-alpha and IL-6 levels.
- Improvement in clinical symptoms : Enhanced lung function metrics in models of asthma.
Comparison with Similar Compounds
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
- Structural Difference : The benzyl group is substituted with a fluorine atom at the para position.
- Molecular Formula : C₂₅H₂₇FN₄O₂ (vs. C₂₆H₂₈N₄O₂ for the target compound).
- Molecular Weight : 434.51 g/mol (vs. 428.53 g/mol).
- The fluorine atom may alter binding affinity via polar interactions or steric effects .
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Structural Differences: Pyrimidine substituent: Trifluoromethyl (CF₃) instead of 4-ethylphenoxy. Carboxamide group: Attached to a phenoxyphenyl ring instead of benzyl.
- Molecular Formula : C₂₃H₂₁F₃N₄O₂.
- Key Implications: The CF₃ group is strongly electron-withdrawing, which may enhance receptor binding via dipole interactions. Phenoxyphenyl substitution introduces bulkiness, possibly reducing solubility but improving target selectivity .
N-(4-Ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Structural Differences: Benzyl substituent: Ethoxy group at the para position. Pyrimidine substituent: Phenoxy instead of 4-ethylphenoxy.
- Molecular Formula : C₂₅H₂₈N₄O₃.
- Phenoxy on pyrimidine may reduce steric hindrance compared to ethylphenoxy, affecting binding kinetics .
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide
- Structural Differences: Pyrimidine substituent: Imidazole ring instead of 4-ethylphenoxy. Carboxamide group: Attached to a trifluoromethoxyphenyl ring.
- Molecular Formula : C₂₀H₁₉F₃N₆O₂.
- Trifluoromethoxy (OCF₃) combines lipophilicity and electronegativity, influencing bioavailability .
Research Implications
- Electron-Withdrawing Groups (e.g., CF₃, F) : Enhance binding affinity to targets with polar active sites but may reduce solubility .
- Lipophilic vs. Hydrophilic Substituents: Ethylphenoxy and benzyl groups favor membrane permeability, while ethoxy or imidazole groups improve solubility .
- Steric Effects: Bulky substituents like phenoxyphenyl may limit off-target interactions but reduce synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
